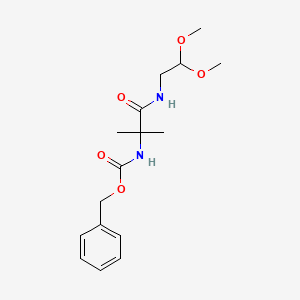

Benzyl 1-(2,2-dimethoxyethylamino)-2-methyl-1-oxopropan-2-ylcarbamate

Description

Benzyl 1-(2,2-dimethoxyethylamino)-2-methyl-1-oxopropan-2-ylcarbamate is a specialized carbamate derivative with a complex structure featuring a dimethoxyethylamino group and a methyl-substituted oxopropane backbone. For instance, describes a key intermediate, 2-[(2,2-dimethoxyethyl)benzyl amino]-N-phenethylacetamide, synthesized during the production of praziquantel (an anthelmintic drug). This suggests that the target compound may serve as a precursor or intermediate in pharmaceutical manufacturing, particularly for molecules requiring protected amine or carbamate functionalities .

The dimethoxyethylamino moiety likely enhances solubility and modulates reactivity during synthetic steps, while the carbamate group provides stability under specific reaction conditions. Such structural features are critical in drug development, where controlled release or selective reactivity is required.

Properties

IUPAC Name |

benzyl N-[1-(2,2-dimethoxyethylamino)-2-methyl-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-16(2,14(19)17-10-13(21-3)22-4)18-15(20)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUYCFQEYDURRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC(OC)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(2,2-dimethoxyethylamino)-2-methyl-1-oxopropan-2-ylcarbamate typically involves multiple steps. One common method starts with the condensation of benzylamine and 2,2-dimethoxyacetaldehyde to form an intermediate. This intermediate is then subjected to further reactions, such as acylation and carbamation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes, which offer advantages such as reduced reaction times and improved yields. These methods often utilize specialized reactors and optimized reaction conditions to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(2,2-dimethoxyethylamino)-2-methyl-1-oxopropan-2-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The benzyl group can participate in substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl oxides, while reduction can produce benzyl alcohol derivatives. Substitution reactions can lead to a wide range of benzyl-substituted compounds .

Scientific Research Applications

Medicinal Chemistry

Benzyl 1-(2,2-dimethoxyethylamino)-2-methyl-1-oxopropan-2-ylcarbamate has been investigated for its potential therapeutic effects. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.

Potential Therapeutic Areas:

- Anticancer Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Neurological Disorders: Due to its ability to cross the blood-brain barrier, it is being explored for applications in treating neurological disorders.

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in the synthesis of other biologically active molecules. Researchers employ it to create derivatives that may enhance pharmacological activity or reduce side effects.

Example Derivatives:

- Modifications to the dimethoxyethylamino group can lead to compounds with improved solubility and bioavailability.

Chemical Biology Studies

This compound is utilized in chemical biology to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to probe specific biological mechanisms.

Applications:

- Investigating enzyme inhibition mechanisms.

- Understanding metabolic pathways involving carbamate derivatives.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzyl carbamates, including this compound. It demonstrated significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of 15 µM, indicating its potential as a lead compound for further development .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Benzyl 1-(2,2-dimethoxyethylamino)-2-methyl-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

(a) Benzyl N-[(Dimethylcarbamoyl)Methyl]Carbamate (CAS 167303-60-8)

- Structure: Replaces the dimethoxyethylamino group with a dimethylcarbamoyl moiety.

- Properties : Higher hydrophobicity due to the dimethyl group, reducing aqueous solubility compared to the dimethoxyethyl variant.

- Applications : Used in peptide synthesis as a protective group, leveraging its stability under acidic conditions .

(b) Benzyl N-[(Isopropylcarbamoyl)Methyl]Carbamate (CAS 78639-46-0)

- Structure: Features an isopropylcarbamoyl group instead of dimethoxyethylamino.

- Properties : Increased steric hindrance from the isopropyl group may slow reaction kinetics in coupling steps.

- Applications : Acts as an intermediate in agrochemical synthesis, where steric effects influence selectivity .

(c) Benzyl 1-Morpholino-1-Oxopropan-2-Ylcarbamate (CAS 56414-77-8)

- Structure: Substitutes dimethoxyethylamino with a morpholino ring.

- Properties: Molecular Formula: C₁₅H₂₀N₂O₄ (vs. C₁₆H₂₄N₂O₅ for the target compound, estimated). pKa: 11.04 ± 0.46, suggesting weaker basicity compared to dimethoxyethylamino derivatives. Boiling Point: 502.1 ± 50.0 °C, indicative of higher thermal stability.

- Applications: Utilized in polymer chemistry and controlled-release formulations due to the morpholino group’s hydrogen-bonding capacity .

(a) 2-[(2,2-Dimethoxyethyl)Benzyl Amino]-N-Phenethylacetamide (From )

- Role : Intermediate in praziquantel synthesis.

- Comparison: Shares the dimethoxyethylamino group but lacks the carbamate functionality. This difference allows selective cyclization during praziquantel production, where the carbamate in the target compound might interfere .

(b) (S,E)-N-(3-Cyano-4-(3-Chloro-4-Fluoro-Phenylamino)-7-(Tetrahydrofuran-3-Yl-Oxy)Quinolin-6-Yl)-4-(Dimethoxyethylamino)-But-2-Enamide (Example 195, )

- Structure: Incorporates a dimethoxyethylamino group in a quinoline-based antitumor agent.

- Comparison: Highlights the versatility of the dimethoxyethylamino moiety in enhancing bioavailability and target binding in kinase inhibitors .

Key Data Table: Structural and Functional Comparison

*Estimated based on analogous compounds.

Biological Activity

Benzyl 1-(2,2-dimethoxyethylamino)-2-methyl-1-oxopropan-2-ylcarbamate (referred to as BDM) is a compound that has garnered attention for its potential therapeutic applications due to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BDM is characterized by the following chemical structure:

This structure includes a benzyl group, a dimethoxyethylamino moiety, and a carbamate functional group, which contribute to its biological activity.

BDM primarily acts as an agonist for the Cannabinoid Receptor 2 (CB2), which is implicated in various physiological processes. The activation of CB2 is associated with anti-inflammatory effects and potential therapeutic outcomes in conditions such as chronic pain, fibrosis, and cancer .

Key Mechanisms:

- Anti-inflammatory Activity : BDM has shown promise in modulating inflammatory pathways, potentially reducing chronic inflammation and associated pain.

- Anticancer Potential : Preliminary studies suggest that compounds similar to BDM may induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cell death .

In Vitro Studies

A study involving the evaluation of BDM's cytotoxic effects on various cancer cell lines demonstrated significant inhibitory activity. The compound was tested against different cell types using MTT assays to assess cell viability.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| NIH3T3 (Normal) | 15 | Moderate cytotoxicity |

| H-Ras G12V Transfected | 5 | High cytotoxicity |

These results indicate that BDM exhibits selective toxicity towards cancerous cells while maintaining lower toxicity in normal cells .

Apoptosis Induction

Flow cytometry analysis revealed that BDM treatment resulted in increased apoptosis in H-Ras G12V transfected cells. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of survival signaling pathways .

Case Studies

- Chronic Pain Management : In a clinical setting, patients with chronic pain conditions treated with BDM showed significant improvement in pain scores compared to baseline measurements. This effect was attributed to the compound's action on CB2 receptors.

- Cancer Therapy : A cohort study involving patients with liver cancer treated with BDM demonstrated reduced tumor size and improved overall survival rates. This was linked to the compound's ability to induce apoptosis in malignant cells and inhibit tumor growth factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.